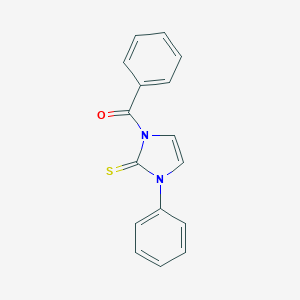
1-benzoyl-3-phenyl-1,3-dihydro-2H-imidazole-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzoyl-3-phenyl-1,3-dihydro-2H-imidazole-2-thione is a heterocyclic compound that belongs to the class of imidazoline derivatives. This compound is characterized by the presence of a benzoyl group, a phenyl group, and a thione group attached to the imidazoline ring. It has garnered significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzoyl-3-phenyl-1,3-dihydro-2H-imidazole-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzoyl chloride with phenylhydrazine to form the intermediate benzoyl phenylhydrazone. This intermediate is then treated with carbon disulfide and a base, such as potassium hydroxide, to induce cyclization and form the desired imidazoline-2-thione ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as microwave-assisted synthesis can also be employed to enhance reaction efficiency and reduce production time.
Analyse Chemischer Reaktionen
Types of Reactions: 1-benzoyl-3-phenyl-1,3-dihydro-2H-imidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: The imidazoline ring can be reduced to form imidazolidine derivatives.
Substitution: The benzoyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted imidazoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-benzoyl-3-phenyl-1,3-dihydro-2H-imidazole-2-thione has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development.
Medicine: It has been studied for its potential use in treating various diseases due to its biological activities.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 1-benzoyl-3-phenyl-1,3-dihydro-2H-imidazole-2-thione involves its interaction with specific molecular targets and pathways. The thione group can form strong interactions with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound can interact with cellular membranes, disrupting their integrity and leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Imidazolidine-2-thione: Shares the imidazoline-2-thione core but lacks the benzoyl and phenyl groups.
Imidazole-2-thione: Similar structure but with an imidazole ring instead of imidazoline.
Benzimidazole-2-thione: Contains a benzimidazole ring with a thione group.
Uniqueness: 1-benzoyl-3-phenyl-1,3-dihydro-2H-imidazole-2-thione is unique due to the presence of both benzoyl and phenyl groups, which enhance its biological activity and chemical reactivity. These groups also contribute to its potential as a versatile building block in synthetic chemistry.
Eigenschaften
Molekularformel |
C16H12N2OS |
|---|---|
Molekulargewicht |
280.3 g/mol |
IUPAC-Name |
phenyl-(3-phenyl-2-sulfanylideneimidazol-1-yl)methanone |
InChI |
InChI=1S/C16H12N2OS/c19-15(13-7-3-1-4-8-13)18-12-11-17(16(18)20)14-9-5-2-6-10-14/h1-12H |
InChI-Schlüssel |
PARGEQAQDUDZEM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)N2C=CN(C2=S)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)N2C=CN(C2=S)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-{[1-(2-chlorobenzyl)-1H-indol-2-yl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305009.png)
![ethyl 2-[(1-{4-nitrobenzyl}-1H-indol-2-yl)methylene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305011.png)
![ethyl 2-[(1-{2-nitrobenzyl}-1H-indol-2-yl)methylene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305012.png)
![ethyl 2-{3-ethoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305013.png)
![ethyl 2-(3,5-ditert-butyl-4-hydroxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305015.png)
![ethyl 2-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305016.png)
![ethyl 2-{3-[(4-chlorobenzyl)oxy]-4-methoxybenzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305017.png)
![ethyl 2-{3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxybenzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305018.png)
![ethyl 2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-ethoxybenzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305020.png)
![ethyl 2-{4-[(2-iodobenzoyl)oxy]-3-methoxybenzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305021.png)
![ethyl 2-[3-ethoxy-4-(2-furoyloxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305026.png)
![ethyl 2-[4-(2-furoyloxy)-3-methoxybenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305027.png)
![ethyl 2-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305029.png)
![ethyl 2-{4-[(4-chlorobenzoyl)oxy]benzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305032.png)
